molecular formula C9H15N3S B13345296 (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole

Cat. No.: B13345296
M. Wt: 197.30 g/mol
InChI Key: LTCWXQWDPXVIGY-QMMMGPOBSA-N
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Description

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole is a chemical compound that features a thiazole ring substituted with a 2-methylpiperazin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole typically involves the reaction of a thiazole derivative with a 2-methylpiperazine derivative under specific conditions. The reaction may require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((2-Methylpiperazin-1-yl)methyl)pyridazine hydrochloride
  • (S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride

Uniqueness

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

5-[[(2S)-2-methylpiperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H15N3S/c1-8-4-10-2-3-12(8)6-9-5-11-7-13-9/h5,7-8,10H,2-4,6H2,1H3/t8-/m0/s1

InChI Key

LTCWXQWDPXVIGY-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CNCCN1CC2=CN=CS2

Canonical SMILES

CC1CNCCN1CC2=CN=CS2

Origin of Product

United States

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